Acanthoside B

描述

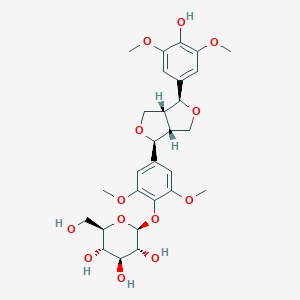

刺果皂苷 B 是一种存在于 P. villosa 植物中的木脂素化合物。 它以其多种生物活性而闻名,包括抗氧化、抗炎和抗遗忘作用 。 刺果皂苷 B 的分子式为 C28H36O13,分子量为 580.6 g/mol .

准备方法

合成路线及反应条件: 刺果皂苷 B 可以通过多种化学反应合成,这些反应涉及特定酚类化合物的偶联。合成路线通常涉及使用保护基团以确保在分子上所需位置进行选择性反应。 反应条件通常包括使用乙腈和甲醇等溶剂,并在受控温度和 pH 条件下进行反应 .

工业生产方法: 刺果皂苷 B 的工业生产涉及从天然来源(例如刺五加根)中提取该化合物。 提取过程包括溶剂提取、色谱分离和结晶,以获得纯化合物 .

化学反应分析

反应类型: 刺果皂苷 B 会发生多种化学反应,包括:

氧化: 刺果皂苷 B 可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将刺果皂苷 B 转化为其还原形式,从而改变其生物活性。

常见试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂用于取代反应.

科学研究应用

Pharmacological Properties

Anti-inflammatory Effects

Acanthoside B has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can attenuate NLRP3-mediated pyroptosis, which is a form of programmed cell death associated with inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as ulcerative colitis .

Cardiovascular Protection

Studies have highlighted the cardioprotective effects of this compound, particularly in the context of myocardial ischemia. The compound appears to influence pathways related to oxidative stress and inflammation, thereby providing a protective effect on cardiac tissues . Additionally, metabolites derived from this compound may contribute to the modulation of gut microbiota, further enhancing cardiovascular health through the production of beneficial short-chain fatty acids .

Neuroprotective Applications

Research indicates that this compound may play a role in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. Its mechanisms may involve the modulation of neuronal signaling pathways and reduction of neuroinflammation .

Research Findings and Case Studies

Potential Applications in Drug Development

Given its diverse pharmacological effects, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Its ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

- Cardioprotective Agents : Further research into its cardiovascular benefits could lead to novel treatments for heart diseases.

- Neuroprotective Therapies : Ongoing studies may reveal its effectiveness in treating neurodegenerative disorders.

作用机制

刺果皂苷 B 通过多种分子靶点和途径发挥其作用:

氧化/炎症系统: 它通过清除自由基和调节抗氧化酶水平来调节氧化应激。

胆碱能系统: 通过抑制乙酰胆碱酯酶活性来增强胆碱能功能。

神经营养途径: 激活 TrkB/CREB/BDNF 途径,促进神经保护和认知增强.

类似化合物:

丁香素: 另一种具有类似抗氧化和抗炎特性的木脂素。

刺五加皂苷 E1: 在同一植物物种中发现的一种具有重叠生物活性的化合物。

芦丁: 一种具有可比抗氧化作用的黄酮类化合物.

独特性: 刺果皂苷 B 由于其抗氧化、抗炎和抗遗忘作用的独特组合而独一无二,使其成为神经保护和认知增强研究中一种有价值的化合物 .

相似化合物的比较

Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.

Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .

生物活性

Acanthoside B, a bioactive compound derived from the plant Saussurea europaea, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a lignan glycoside. Its molecular formula is C₁₈H₂₄O₉, and it features a complex structure that contributes to its pharmacological properties. The compound undergoes metabolic conversion in the body, primarily yielding syringaresinol, which has been identified as a significant metabolite with potent biological effects .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to reduce oxidative stress markers in various models, enhancing the levels of glutathione (GSH) and decreasing malondialdehyde (MDA) levels in brain tissues .

- Neuroprotective Effects : In animal models of Alzheimer's disease (AD), this compound demonstrated significant improvement in cognitive function. It ameliorated scopolamine-induced cognitive dysfunction by enhancing cholinergic signaling and increasing expression of muscarinic receptors in the brain .

- Anti-inflammatory Properties : The compound exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and decreasing nitric oxide (NO) production .

- Antidiabetic Effects : this compound has been reported to possess α-glucosidase inhibitory activity, suggesting potential benefits in managing blood glucose levels .

Case Studies and Experimental Data

- Cognitive Dysfunction Model :

- Oxidative Stress Model :

- Inflammation Model :

Data Table

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994623 | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7374-79-0 | |

| Record name | Acanthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。